molecular formula C18H14N2OS B3839865 (Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3839865
M. Wt: 306.4 g/mol
InChI Key: WXOXTPZZCFTXRH-DHDCSXOGSA-N
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Description

(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: is a complex organic compound featuring a furan ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Furan Derivative: The thiazole intermediate is then coupled with 5-methylfuran-2-carbaldehyde using a Wittig reaction to form the desired (Z)-isomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which (Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The furan and thiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    (Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: can be compared to other compounds with similar structural motifs, such as:

Uniqueness: The uniqueness of this compound lies in its combination of a furan ring, a thiazole ring, and a nitrile group, which provides a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12-3-6-14(7-4-12)17-11-22-18(20-17)15(10-19)9-16-8-5-13(2)21-16/h3-9,11H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOXTPZZCFTXRH-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 3
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 4
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 6
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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